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Compound Name: Fosrolapitant

Cat. No.: B15619137

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosrolapitant is a neurokinin-1 (NK-1) receptor antagonist used for the prevention of
chemotherapy-induced nausea and vomiting (CINV). As a prodrug, it is rapidly converted in
vivo to its active metabolite, rolapitant. Due to the low aqueous solubility of rolapitant, and by
extension the lipophilic nature of fosrolapitant, developing a stable and safe intravenous
formulation presents a significant challenge. This document outlines formulation strategies,
experimental protocols, and characterization methods for the successful development of an
intravenous fosrolapitant formulation, focusing on an oil-in-water emulsion approach. This
strategy is supported by the clinical use of a mixed intravenous formulation of fosrolapitant
and palonosetron (HR20013), where a 218 mg dose of fosrolapitant is administered as an
intravenous infusion.[1] This dose is an equimolar conversion of a 166.5 mg intravenous
rolapitant emulsion, indicating the viability of an emulsion-based delivery system.

Physicochemical Properties of Fosrolapitant

A thorough understanding of the physicochemical properties of the active pharmaceutical
ingredient (API) is fundamental to designing a robust formulation.
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Property Value Source
Molecular Formula C27H29F6N208P PubChem
Molecular Weight 654.5 g/mol PubChem|[2]
XLogP3 (Predicted) 3.1 PubChem|[2]

Prodrug of rolapitant, a
Description selective NK-1 receptor Clinical Trials Data[1]

antagonist.

The predicted lipophilicity (XLogP3 of 3.1) suggests that fosrolapitant is a poorly water-soluble
compound, making an oil-in-water emulsion a suitable strategy to achieve the required
concentration for intravenous administration.

Formulation Strategy: Oil-in-Water Emulsion

An oil-in-water (O/W) emulsion is a promising approach for the intravenous delivery of lipophilic
drugs like fosrolapitant. In this system, the drug is dissolved in a pharmaceutically acceptable
oil phase, which is then dispersed as fine droplets in a continuous aqueous phase. This
approach can enhance the solubility and stability of the drug. A typical composition for a
fosrolapitant O/W emulsion is presented below.
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Concentration

Component Example Excipient Function
Range (% wlv)
Active Pharmaceutical ) )
) Fosrolapitant Therapeutic Agent 1-2mg/mL
Ingredient
) ] Drug Solvent,
Oil Phase Soybean Oil, USP ) 5-20%
Dispersed Phase
N Egg Lecithin / Soy . ]
Emulsifier/Surfactant o Stabilizes Oil Droplets  1-2%
Lecithin
Enhances Emulsion
Co-Surfactant Polysorbate 80 . 0.1-0.5%
Stability
Tonicity Agent Glycerin, USP Isotonicity Adjustment 2 - 3%

Aqueous Phase

Water for Injection
(WFI)

Continuous Phase

g.s. to 100%

Experimental Protocols
Preparation of Fosrolapitant Oil-in-Water Emulsion

This protocol describes the preparation of a 100 mL batch of a fosrolapitant O/W emulsion

using a high-shear homogenization method.

Materials:

o Fosrolapitant

e Soybean Oil, USP

e Egg Lecithin

e Polysorbate 80

e Glycerin, USP

o Water for Injection (WFI)

© 2025 BenchChem. All rights reserved.

3/10

Tech Support


https://www.benchchem.com/product/b15619137?utm_src=pdf-body
https://www.benchchem.com/product/b15619137?utm_src=pdf-body
https://www.benchchem.com/product/b15619137?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

High-shear homogenizer

Heated magnetic stirrers

Sterile beakers and graduated cylinders

0.22 um sterile filter
Procedure:

e Oil Phase Preparation: a. In a sterile beaker, accurately weigh the required amounts of
Soybean Oil and Egg Lecithin. b. Heat the mixture to 60-70°C on a heated magnetic stirrer
and stir until the lecithin is completely dissolved. c. Accurately weigh and add the
fosrolapitant to the heated oil phase and stir until completely dissolved. Maintain the
temperature.

e Aqueous Phase Preparation: a. In a separate sterile beaker, combine the required amounts
of Water for Injection, Glycerin, and Polysorbate 80. b. Heat the aqueous phase to 60-70°C
on a heated magnetic stirrer and stir until all components are dissolved.

o Emulsification: a. While maintaining the temperature of both phases, slowly add the oil phase
to the aqueous phase under continuous high-shear homogenization. b. Homogenize the
mixture for 5-10 minutes to form a coarse emulsion.

e Homogenization: a. Pass the coarse emulsion through a high-pressure homogenizer for a
sufficient number of cycles to achieve a uniform nanoemulsion with the desired particle size
distribution.

e Cooling and Final Volume Adjustment: a. Allow the resulting emulsion to cool to room
temperature with gentle stirring. b. Adjust the final volume with Water for Injection if
necessary.

 Sterile Filtration: a. Aseptically filter the final emulsion through a 0.22 um sterile filter into a
sterile container.

Characterization of the Emulsion
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Objective: To determine the mean droplet size, polydispersity index (PDI), and zeta potential of
the emulsion.

Instrumentation: Dynamic Light Scattering (DLS) instrument.
Procedure:

o Dilute a sample of the fosrolapitant emulsion with Water for Injection to an appropriate
concentration for DLS analysis.

o Transfer the diluted sample to a clean cuvette.

o Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature
(e.g., 25°C).

o Perform the measurement to obtain the hydrodynamic diameter (particle size), PDI, and zeta
potential. The US Pharmacopeia suggests that for emulsions, the droplet size should
generally be below 500 nm.[3]

o Repeat the measurement in triplicate to ensure reproducibility.

Objective: To quantify the concentration of fosrolapitant and its degradation products to
assess the chemical stability of the formulation.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions (Example):

e Column: C18 column (e.g., 4.6 x 150 mm, 5 pym)

» Mobile Phase: Acetonitrile and a phosphate buffer (pH 3.0) in a gradient or isocratic elution.
e Flow Rate: 1.0 mL/min

» Detection Wavelength: 220 nm

e Injection Volume: 20 pL
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e Column Temperature: 30°C

Procedure:

o Standard Preparation: Prepare a series of standard solutions of fosrolapitant in the mobile
phase at known concentrations.

o Sample Preparation: Dilute a known volume of the fosrolapitant emulsion with a suitable
solvent (e.g., methanol or acetonitrile) to break the emulsion and precipitate excipients.
Centrifuge the sample and collect the supernatant. Further dilute the supernatant with the
mobile phase to a concentration within the linear range of the standard curve.

e Analysis: Inject the standard and sample preparations into the HPLC system.

e Quantification: Determine the concentration of fosrolapitant in the sample by comparing its
peak area to the standard curve. Assess for the presence of any degradation peaks.

Objective: To evaluate the hemolytic potential of the intravenous formulation to ensure its
biocompatibility with red blood cells. A hemolysis level below 10% is generally considered
acceptable for intravenous formulations.[4]

Materials:

Fresh human or animal whole blood with an anticoagulant (e.g., EDTA).

Phosphate-buffered saline (PBS).

Triton X-100 (positive control).

Saline (negative control).

Spectrophotometer.
Procedure:

e Wash the red blood cells (RBCs) by centrifuging the whole blood, removing the plasma and
buffy coat, and resuspending the RBCs in PBS. Repeat this washing step three times.
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e Prepare a 2% (v/v) RBC suspension in PBS.

 In a series of microcentrifuge tubes, mix the RBC suspension with the fosrolapitant
emulsion at various concentrations, the positive control (Triton X-100), and the negative
control (saline).

 Incubate the tubes at 37°C for 1-2 hours with gentle shaking.
o Centrifuge the tubes to pellet the intact RBCs.
o Transfer the supernatant to a 96-well plate.

o Measure the absorbance of the supernatant at 540 nm using a spectrophotometer to
guantify the amount of hemoglobin released.

o Calculate the percentage of hemolysis using the following formula: % Hemolysis =
[(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizations
NK-1 Receptor Signaling Pathway

Fosrolapitant's active metabolite, rolapitant, is a selective antagonist of the Neurokinin-1 (NK-
1) receptor. Substance P is the natural ligand for this receptor. The binding of Substance P to
the NK-1 receptor initiates a signaling cascade that is implicated in the emetic reflex.[5][6]
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Caption: NK-1 Receptor Signaling Pathway and Fosrolapitant's Mechanism of Action.

Experimental Workflow for Formulation Development

The development and characterization of an intravenous fosrolapitant emulsion follows a
logical workflow from preparation to detailed analysis.

Formulation Preparation

1. Prepare Oil Phase 2. Prepare Aqueous Phase
(Fosrolapitant in Soybean Oil + Lecithin) (Glycerin + Polysorbate 80 in WFI)

3. High-Shear Emulsification

4. High-Pressure Homogenization

_______________ 5. Sterile Filtration
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Caption: Workflow for Fosrolapitant Intravenous Emulsion Development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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